Substance P(1-7)

Descripción

BenchChem offers high-quality Substance P(1-7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P(1-7) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

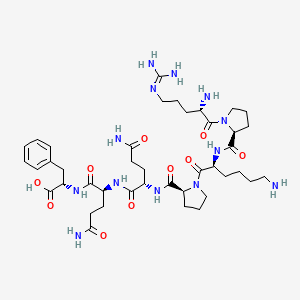

C41H65N13O10 |

|---|---|

Peso molecular |

900.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |

Clave InChI |

KPHDBQWTCKBKIL-XIJWKTHWSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Emergence of Substance P(1-7) as a Bioactive Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The undecapeptide Substance P (SP) is a well-characterized neuropeptide involved in pain transmission, inflammation, and various physiological processes through its interaction with the neurokinin-1 (NK-1) receptor. However, it is now understood that the biological activity of SP is not solely dictated by the full-length peptide. Its metabolites, particularly the N-terminal fragment Substance P(1-7) [SP(1-7)], have emerged as bioactive entities with distinct pharmacological profiles. This technical guide provides an in-depth overview of the discovery of SP(1-7) as a bioactive metabolite, its unique receptor interactions, signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this intriguing molecule and its potential therapeutic implications.

Introduction: Beyond the Parent Peptide

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is rapidly processed in vivo by various peptidases, including neutral endopeptidase and substance P-degrading endopeptidase.[1][2][3] This metabolic breakdown was initially considered a mechanism of inactivation. However, accumulating evidence has demonstrated that N-terminal fragments of SP, notably SP(1-7) (Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH), are not inert byproducts but possess significant biological activity.[4] In many cases, the effects of SP(1-7) are distinct from, and sometimes opposite to, those of the parent SP molecule, suggesting a role as an endogenous modulator.[4] For instance, while SP is pro-nociceptive, SP(1-7) has been shown to produce antinociceptive effects at the spinal cord level.[4]

The Discovery and Characterization of a Unique Binding Site

The distinct biological effects of SP(1-7) prompted investigations into its mechanism of action, leading to the discovery of specific binding sites in the central nervous system that are separate from the classical NK-1 receptor.[4] Early studies using a tritium-labeled version of the heptapeptide (B1575542) (³H-SP(1-7)) were pivotal in characterizing these sites in mouse and rat brain and spinal cord membranes.[5] These binding sites are saturable, reversible, and exhibit high affinity for SP(1-7).[5] Competition assays revealed that while N-terminal fragments of SP could displace ³H-SP(1-7), C-terminal fragments and specific agonists for NK-1, NK-2, and NK-3 receptors could not, confirming the existence of a novel, N-terminal-directed SP receptor system.[5] Although this putative receptor has yet to be cloned, its existence is strongly supported by the consistent and specific binding data.[6]

Quantitative Binding Data

The affinity and density of SP(1-7) binding sites have been quantified in various studies. The following table summarizes key binding parameters from radioligand binding assays.

| Tissue Source | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Mouse Brain | ³H-SP(1-7) | 2.5 | 29.2 | [5] |

| Mouse Spinal Cord (High Affinity Site) | ³H-SP(1-7) | 0.03 | 0.87 | [5] |

| Mouse Spinal Cord (Low Affinity Site) | ³H-SP(1-7) | 5.4 | 19.6 | [5] |

Signaling Pathways of Substance P(1-7)

The signaling cascade initiated by SP(1-7) diverges significantly from that of its parent peptide. Substance P, upon binding to the G protein-coupled NK-1 receptor, typically stimulates the production of second messengers like inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine (B11128) monophosphate (cAMP).[7][8] In contrast, N-terminal metabolites such as SP(1-7) appear to selectively activate downstream pathways. Studies have shown that while these fragments can retain the ability to increase intracellular calcium concentrations ([Ca2+]i), they lose the capacity to stimulate cAMP accumulation.[7][8] This uncoupling of signaling pathways suggests that metabolism can direct the cellular response to neuropeptide release.

Furthermore, the SP(1-7) system shows significant interaction with other major neurotransmitter systems, particularly the opioid and dopamine (B1211576) systems. There is evidence that SP(1-7) can modulate opioid tolerance and withdrawal.[6] It has also been demonstrated that SP(1-7) can enhance dopamine release in the nucleus accumbens, a key region involved in reward and motivation, suggesting a mechanism by which it may counteract the aversive responses associated with morphine withdrawal.[9][10]

Visualizing the Metabolic and Signaling Pathways

Metabolism of Substance P

References

- 1. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Substance P levels and neutral endopeptidase activity in acute burn wounds and hypertrophic scar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. jneurosci.org [jneurosci.org]

- 6. diva-portal.org [diva-portal.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Injection of substance P (SP) N-terminal fragment SP(1-7) into the ventral tegmental area modulates the levels of nucleus accumbens dopamine and dihydroxyphenylacetic acid in male rats during morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Injection of substance P (SP) N-terminal fragment SP1-7 into the ventral tegmental area modulates the levels of nucleus accumbens dopamine and DOPAC in male rats during morphine withdrawal [diva-portal.org]

The Endogenous Lifecycle of Substance P(1-7): A Technical Guide to Synthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a myriad of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Its biological activity is tightly regulated through a complex interplay of synthesis from its precursor, preprotachykinin-A (PPT-A), and enzymatic degradation into various fragments. Among these, the N-terminal heptapeptide (B1575542) fragment, Substance P(1-7) [SP(1-7)], has emerged as a significant bioactive metabolite, often exhibiting distinct and sometimes opposing effects to the parent peptide. This technical guide provides an in-depth exploration of the endogenous synthesis and degradation pathways of SP(1-7), offering detailed experimental methodologies and quantitative data to support further research and drug development in this critical area.

Endogenous Synthesis of Substance P and the Genesis of SP(1-7)

The biosynthesis of Substance P is a multi-step process that begins with the transcription and alternative splicing of the TAC1 gene, which encodes for preprotachykinin-A (PPT-A). This precursor protein contains the sequences for both Substance P and neurokinin A.

Post-translational processing of PPT-A is critical for the generation of active Substance P. This intricate pathway involves the coordinated action of several enzymes, primarily prohormone convertases (PCs) and peptidylglycine α-amidating monooxygenase (PAM).

-

Precursor Processing: Prohormone convertases, such as PC1/3 and PC2, cleave the PPT-A precursor at specific basic amino acid residues to release a glycine-extended Substance P intermediate (SP-Gly).

-

C-terminal Amidation: The terminal and crucial step in the synthesis of mature, biologically active Substance P is the amidation of the C-terminal methionine residue. This reaction is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM), which converts the glycine-extended precursor into the active undecapeptide with a C-terminal amide.

The formation of SP(1-7) is a direct consequence of the enzymatic degradation of the full-length Substance P molecule.

Signaling Pathway for Substance P Synthesis

Caption: Biosynthetic pathway of Substance P from the TAC1 gene.

Degradation of Substance P and the Formation and Fate of SP(1-7)

The biological actions of Substance P are terminated by its rapid enzymatic degradation in the extracellular space. Several peptidases are responsible for this process, with neprilysin (NEP, also known as neutral endopeptidase 24.11) and angiotensin-converting enzyme (ACE) being the most prominent.

Formation of Substance P(1-7):

The primary pathway for the generation of SP(1-7) involves the cleavage of the Phe⁷-Phe⁸ bond of Substance P by endopeptidases. Both neprilysin and ACE have been shown to catalyze this cleavage, yielding the N-terminal heptapeptide SP(1-7) and the C-terminal tetrapeptide SP(8-11).

Degradation of Substance P(1-7):

Once formed, SP(1-7) is also subject to further enzymatic degradation, although it is generally more stable than the parent Substance P molecule. The precise enzymes and cleavage sites involved in the breakdown of SP(1-7) are less well-characterized but are thought to involve aminopeptidases that sequentially cleave amino acids from the N-terminus.

Key Enzymes in Substance P Degradation

| Enzyme | Abbreviation | Cleavage Sites on Substance P | Products Including SP(1-7) |

| Neprilysin | NEP | Gln⁶-Phe⁷, Phe⁷-Phe⁸, Gly⁹-Leu¹⁰ | SP(1-7), SP(1-9), SP(1-6) |

| Angiotensin-Converting Enzyme | ACE | Phe⁸-Gly⁹, Pro⁴-Gln⁵ | SP(1-8), SP(1-4) |

Degradation Pathway of Substance P

Caption: Major enzymatic degradation pathways of Substance P.

Quantitative Data on Substance P and SP(1-7)

The following tables summarize key quantitative data related to the enzymes involved in Substance P metabolism and the tissue concentrations of Substance P and its metabolites.

Table 1: Kinetic Parameters of Key Degrading Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Tissue Source |

| Neprilysin (NEP) | Substance P | 25-50 | 5-15 | Brain, Kidney, Lung |

| Angiotensin-Converting Enzyme (ACE) | Substance P | 30-60 | 1-5 | Lung, Plasma |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the purity of the enzyme preparation.

Table 2: Endogenous Concentrations of Substance P and SP(1-7)

| Analyte | Tissue/Fluid | Concentration (pmol/g or pmol/mL) | Species |

| Substance P | Spinal Cord | 50-150 | Rat |

| Substance P | Striatum | 20-80 | Rat |

| Substance P | Plasma | 0.1-0.5 | Human |

| SP(1-7) | Spinal Cord | 1-5 | Rat |

| SP(1-7) | Plasma | 0.05-0.2 | Human |

Note: Concentrations can fluctuate based on physiological and pathological conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the synthesis and degradation of Substance P and SP(1-7).

Protocol 1: Measurement of Substance P and SP(1-7) by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and specific quantification of Substance P and its fragments in biological samples.

1. Sample Preparation: a. Homogenize tissue samples in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate peptidases. b. For plasma samples, collect blood in tubes containing a cocktail of protease inhibitors (e.g., EDTA, aprotinin, bestatin). c. Centrifuge the homogenate or plasma at high speed (e.g., 10,000 x g) at 4°C to pellet debris. d. Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to concentrate the peptides and remove interfering substances. e. Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile (B52724) in 0.1% formic acid). f. Dry the eluate under vacuum and reconstitute in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis: a. HPLC System: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10-15 minutes. e. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. f. Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Substance P and SP(1-7). g. Quantification: Generate a standard curve using known concentrations of synthetic Substance P and SP(1-7) to quantify the analytes in the samples.

Experimental Workflow for HPLC-MS/MS Analysis

Caption: Workflow for the quantification of Substance P and its metabolites.

Protocol 2: In Vitro Substance P Degradation Assay

This assay is used to determine the activity of Substance P degrading enzymes in tissue homogenates or purified enzyme preparations.

1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Add the enzyme source (tissue homogenate or purified enzyme) to the reaction buffer. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding a known concentration of Substance P (substrate). e. Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

2. Reaction Termination and Analysis: a. Stop the reaction at each time point by adding a quenching solution (e.g., 10% trifluoroacetic acid) or by heating. b. Analyze the reaction mixture for the disappearance of the Substance P substrate and the appearance of degradation products (including SP(1-7)) using HPLC-MS/MS as described in Protocol 1.

3. Data Analysis: a. Plot the concentration of Substance P remaining versus time to determine the rate of degradation. b. If using varying substrate concentrations, Michaelis-Menten kinetics can be used to determine the Km and Vmax of the enzyme(s).

Protocol 3: Radioimmunoassay (RIA) for Substance P

RIA is a highly sensitive method for quantifying Substance P, though it may show cross-reactivity with related tachykinins.

1. Principle: The assay is based on the competition between unlabeled Substance P (in the sample or standard) and a fixed amount of radiolabeled Substance P (e.g., ¹²⁵I-SP) for a limited number of binding sites on a specific anti-Substance P antibody.

2. Procedure: a. Prepare a standard curve with known concentrations of unlabeled Substance P. b. Incubate the standards or samples with a constant amount of ¹²⁵I-SP and the anti-Substance P antibody. c. Allow the mixture to reach equilibrium. d. Separate the antibody-bound from the free ¹²⁵I-SP. This is often achieved by adding a secondary antibody that precipitates the primary antibody complex or by using solid-phase-bound primary antibodies. e. Measure the radioactivity of the bound fraction using a gamma counter.

3. Data Analysis: a. Plot the percentage of bound radioactivity as a function of the unlabeled Substance P concentration for the standards. b. Determine the concentration of Substance P in the samples by interpolating their percentage of bound radioactivity on the standard curve.

Conclusion

The endogenous synthesis and degradation of Substance P are tightly controlled processes that dictate its physiological and pathological effects. The formation of the bioactive fragment SP(1-7) adds another layer of complexity to the tachykinin system, with implications for the development of novel therapeutics targeting Substance P-mediated pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate the intricate lifecycle of Substance P and its metabolites, ultimately paving the way for new therapeutic interventions.

An In-depth Technical Guide to Substance P(1-7): Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-terminal heptapeptide (B1575542) fragment of Substance P, Substance P(1-7) [SP(1-7)]. It covers the fundamental molecular details, binding characteristics, and methodologies for its study, tailored for a scientific audience.

Core Molecular Profile

Substance P(1-7) is a major bioactive metabolite of the full-length undecapeptide, Substance P. It is generated in vivo through the enzymatic cleavage of Substance P by enzymes such as neprilysin.[1] Often, SP(1-7) exhibits biological activities that are distinct from or even opposite to its parent peptide, suggesting it is not merely an inactive degradation product but a modulator of physiological processes in its own right.[2][3]

Peptide Sequence and Physicochemical Properties

The primary structure and key properties of Substance P(1-7) are summarized below.

| Property | Value | References |

| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe | [4][5][6] |

| One-Letter Code | RPKPQQF | [5] |

| Molecular Formula | C₄₁H₆₅N₁₃O₁₀ | [4] |

| Molecular Weight | 900.06 g/mol | [4] |

| CAS Number | 68060-49-1 | [4] |

| Solubility | Soluble in water (1 mg/mL) | [7] |

Receptor Binding Characteristics

SP(1-7) interacts with specific binding sites in the central nervous system that are distinct from the classical neurokinin-1 (NK-1) receptor, the primary target of full-length Substance P.[8] While a specific receptor has yet to be cloned, binding studies have characterized high-affinity sites for SP(1-7).

Quantitative Binding Data

Radioligand binding assays using tritiated SP(1-7) ([³H]SP(1-7)) have been employed to determine the dissociation constant (Kd) and maximum binding capacity (Bmax) in rodent CNS tissues.

| Tissue | Species | Binding Sites | Kd (nM) | Bmax (fmol/mg protein) | References |

| Brain | Mouse | Single Population | 2.5 | 29.2 | [8][9] |

| Spinal Cord | Mouse | High Affinity | 0.03 | 0.87 | [8] |

| Low Affinity | 5.4 | 19.6 | [8] | ||

| Brain | Rat | Single Population | 4.4 | - | [10] |

| Spinal Cord | Rat | High Affinity | 0.5 | - | [10] |

| Low Affinity | >12 | - | [10] |

Biological Activity and Signaling Pathways

Substance P(1-7) is a potent modulator of Substance P's actions, often producing antinociceptive and anti-inflammatory effects.[2][3] It has been shown to inhibit withdrawal symptoms in morphine-dependent mice and may play a role in modulating opioid signaling.[1]

Signaling Mechanisms

The full-length Substance P peptide primarily signals through the G-protein coupled NK-1 receptor. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). In some cells, this pathway can also modulate cyclic adenosine (B11128) monophosphate (cAMP) levels.

Since the specific receptor for SP(1-7) remains uncharacterized, its direct signaling cascade is not fully elucidated. However, it is known to modulate the SP pathway and exert its effects through other mechanisms, such as inhibiting the presynaptic release of glutamate (B1630785) and subsequent nitric oxide (NO) production in the spinal cord.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of Substance P(1-7).

Solid-Phase Peptide Synthesis (SPPS)

SP(1-7) is typically synthesized using the Fmoc/t-butyl strategy on a solid support.

Protocol:

-

Resin Swelling: Swell Fmoc-Phe-Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus. Wash thoroughly with DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Add to the resin and allow to react for 2 hours. Monitor coupling completion with a Kaiser test.

-

Washing: Wash the resin extensively with DMF and Dichloromethane (DCM).

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gln, Pro, Lys, Pro, Arg).

-

Cleavage and Deprotection: After the final coupling, wash the resin, dry it, and treat with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Lyophilization: Dissolve the crude peptide in a water/acetonitrile (B52724) mixture and lyophilize to obtain a dry powder.

Purification and Characterization

Protocol:

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the collected fractions using mass spectrometry (to verify molecular weight) and analytical HPLC.

Radioligand Binding Assay

This protocol describes a filtration-based assay to characterize the binding of [³H]SP(1-7) to its putative receptor in brain tissue.

Protocol:

-

Membrane Preparation: Homogenize mouse or rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation (50-100 µg protein), [³H]SP(1-7) (e.g., 2-5 nM final concentration), and either assay buffer (for total binding) or a high concentration of unlabeled SP(1-7) (e.g., 1 µM, for non-specific binding). For competition assays, add varying concentrations of competitor compounds.

-

Equilibration: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, analyze the data using Scatchard plots to determine Kd and Bmax. For competition experiments, calculate Ki values from IC₅₀ values.

In Vivo Behavioral Assay: Tail-Flick Test

This assay assesses the antinociceptive effects of SP(1-7) in mice.

Protocol:

-

Animal Acclimation: Acclimate male mice to the testing environment and handling.

-

Intrathecal (i.t.) Injection: Perform i.t. injections between the L5 and L6 vertebrae in unanesthetized mice. Inject a small volume (e.g., 5 µL) of either vehicle (artificial cerebrospinal fluid) or SP(1-7) at various doses (e.g., 1.0-4.0 pmol).

-

Tail-Flick Test: At a set time post-injection (e.g., 5 minutes), measure the tail-flick latency. Focus a beam of radiant heat on the ventral surface of the tail and record the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

-

Data Analysis: Compare the tail-flick latencies of the SP(1-7) treated groups to the vehicle control group. An increase in latency indicates an antinociceptive effect.

References

- 1. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of substance P(1-7) and (1-8) generating enzyme in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Portico [access.portico.org]

- 10. Purification and characterization of substance P endopeptidase activities in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Substance P(1-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Substance P(1-7), a heptapeptide (B1575542) fragment of the neuropeptide Substance P. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions and experimental designs.

Core Physicochemical Properties

Substance P(1-7) is the N-terminal fragment of Substance P, an undecapeptide neurotransmitter. The physicochemical characteristics of Substance P(1-7) are fundamental to its biological activity, stability, and pharmacokinetic profile.

General Properties

| Property | Value | Source |

| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe | N/A |

| Molecular Formula | C41H65N13O10 | [1] |

| Molecular Weight | 900.06 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2][3] |

Solubility and Stability

| Property | Value | Conditions | Source |

| Solubility in Water | ≥ 50 mg/mL (as TFA salt) | H2O | |

| 1 mg/mL | Water | ||

| Storage (Powder) | -80°C for 2 years; -20°C for 1 year | Sealed, away from moisture | [2] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | Sealed, away from moisture | [2] |

| Stability in Buffer | Stable at 4°C for 48 hours and 37°C for 24 hours | Experimental Buffer | [4] |

Calculated Physicochemical Parameters

| Property | Predicted Value | Method |

| Isoelectric Point (pI) | ~12.5 | Calculated based on amino acid pKa values |

| LogP | Highly negative (hydrophilic) | Predicted based on amino acid composition |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of Substance P(1-7).

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

Objective: To determine the pH at which Substance P(1-7) has a net zero charge.

Materials:

-

Substance P(1-7) sample

-

Immobilized pH gradient (IPG) strips with a broad pH range (e.g., 3-10) and a narrower, basic range (e.g., 9-12)

-

Rehydration buffer (8 M urea, 2% CHAPS, 50 mM DTT, 0.2% (w/v) carrier ampholytes)

-

Electrode wicks

-

Mineral oil

-

IEF focusing unit

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Sample Preparation: Dissolve a known amount of Substance P(1-7) in the rehydration buffer to the desired concentration.

-

IPG Strip Rehydration: Place the IPG strip in a rehydration tray and add the sample-containing rehydration buffer. Allow the strip to rehydrate overnight at room temperature.

-

Isoelectric Focusing:

-

Place the rehydrated IPG strip into the IEF focusing tray.

-

Apply electrode wicks moistened with deionized water to both ends of the strip.

-

Cover the strip with mineral oil to prevent dehydration.

-

Place the tray in the IEF unit and apply the appropriate voltage program. A typical program involves a stepwise increase in voltage over several hours.

-

-

Staining and Destaining:

-

After focusing, fix the proteins in the gel by immersing the strip in a fixing solution (e.g., 10% trichloroacetic acid).

-

Stain the gel with Coomassie Brilliant Blue R-250 solution for approximately 1 hour.

-

Destain the gel with the destaining solution until the background is clear and the protein bands are visible.

-

-

pI Determination: The pI of Substance P(1-7) is determined by comparing the migration distance of its band to that of a standard protein ladder with known pI values run on the same gel.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of Substance P(1-7).

Materials:

-

Substance P(1-7)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Phosphate buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Solutions: Prepare a stock solution of Substance P(1-7) in the aqueous phase (water or PBS).

-

Partitioning:

-

In a centrifuge tube, add a known volume of the aqueous Substance P(1-7) solution and an equal volume of n-octanol.

-

Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.

-

-

Phase Separation: Centrifuge the mixture at a high speed (e.g., 3000 x g) for a set time (e.g., 15 minutes) to achieve complete separation of the octanol (B41247) and aqueous phases.

-

Concentration Measurement:

-

Carefully withdraw a sample from both the aqueous and octanol phases.

-

Determine the concentration of Substance P(1-7) in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

-

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Substance P(1-7) in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Analysis of Purity and Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a Substance P(1-7) sample and monitor its stability over time under different conditions.

Materials:

-

Substance P(1-7) sample

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Incubation buffers at various pH values and temperatures

Procedure:

-

Sample Preparation: Dissolve Substance P(1-7) in an appropriate solvent (e.g., water or a low percentage of acetonitrile in water). For stability studies, incubate the peptide in different buffers (e.g., pH 4, 7, 9) at various temperatures (e.g., 4°C, 25°C, 37°C) for different time points.

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Purity Assessment: The purity of the initial sample is determined by calculating the peak area of the main Substance P(1-7) peak as a percentage of the total peak area of all detected peaks.

-

Stability Assessment: The percentage of intact Substance P(1-7) remaining at each time point under different conditions is calculated by comparing its peak area to the initial peak area (time zero).

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Substance P(1-7) as a Modulator of Substance P

Substance P primarily exerts its effects through the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Substance P(1-7) is thought to act as an endogenous modulator, potentially by competing with Substance P for binding to the NK1 receptor or by binding to a distinct site on the receptor, thereby antagonizing the downstream signaling cascade initiated by Substance P.[5]

Caption: Modulation of Substance P signaling by Substance P(1-7).

Experimental Workflow for Investigating the Antagonistic Effect of Substance P(1-7)

This workflow outlines a typical in vitro experiment to assess the ability of Substance P(1-7) to inhibit the signaling induced by Substance P.

Caption: Workflow for assessing the antagonistic activity of Substance P(1-7).

Logical Relationship of Physicochemical Properties to Biological Function

The physicochemical properties of Substance P(1-7) are intrinsically linked to its biological activity and its potential as a therapeutic agent.

Caption: Interplay of physicochemical properties and biological function.

References

- 1. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]

- 4. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Receptor Binding Profile and Affinity of Substance P(1-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of Substance P(1-7) [SP(1-7)], the N-terminal heptapeptide (B1575542) fragment of Substance P. This document synthesizes key findings on its binding affinity, receptor selectivity, and the experimental methodologies used for its characterization.

Introduction

Substance P(1-7) (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH) is a major bioactive metabolite of the neuropeptide Substance P (SP). Emerging research indicates that SP(1-7) possesses distinct biological activities, often differing from or even opposing those of its parent peptide. These effects are mediated through specific binding sites in the central nervous system (CNS) that are separate from the classical neurokinin-1 (NK-1) receptor, the primary target of full-length SP.[1][2][3][4] Understanding the receptor binding profile and affinity of SP(1-7) is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this system.

Receptor Binding Profile and Affinity

Radioligand binding studies have demonstrated the presence of specific, high-affinity binding sites for SP(1-7) in the mammalian CNS, particularly in the brain and spinal cord.[1][2][5] These binding sites are pharmacologically distinct from the NK-1, NK-2, and NK-3 tachykinin receptors.[1]

Quantitative Binding Data

The binding affinity of SP(1-7) and related compounds has been determined in various tissues, primarily using tritiated SP(1-7) ([³H]SP(1-7)) as the radioligand. The key binding parameters, dissociation constant (Kd) and inhibitory constant (Ki), are summarized in the tables below.

Table 1: Binding Affinity (Kd) of [³H]Substance P(1-7) in Rodent CNS

| Tissue | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Brain | Mouse | 2.5 | 29.2 | [1][2] |

| Spinal Cord (High Affinity Site) | Mouse | 0.03 | 0.87 | [1][2] |

| Spinal Cord (Low Affinity Site) | Mouse | 5.4 | 19.6 | [1][2] |

| Brain | Rat | 4.4 | Not Reported | [5] |

| Spinal Cord (High Affinity Site) | Rat | 0.5 | Not Reported | [5] |

| Spinal Cord (Low Affinity Site) | Rat | >12 | Not Reported | [5] |

Table 2: Inhibitory Constants (Ki) of Various Ligands at the SP(1-7) Binding Site in Rat Spinal Cord

| Ligand | Ki (nM) | Reference |

| Substance P(1-7) | 4.2 | [5] |

| Endomorphin-2 | ~42 | [5] |

| DAMGO | ~42 | [5] |

| Substance P | >1000 | [5] |

| Naloxone (B1662785) | >10000 | [5] |

Receptor Selectivity

Competition binding assays have revealed a unique pharmacological profile for the SP(1-7) binding site.

-

Distinct from Tachykinin Receptors: Ligands for NK-1, NK-2, and NK-3 receptors show negligible affinity for the SP(1-7) binding site.[1][5]

-

Interaction with Opioid Ligands: Some µ-opioid receptor agonists, such as DAMGO and endomorphin-2, exhibit moderate affinity for the SP(1-7) site, although this site is distinct from the classical µ-opioid receptor.[1][5] The opioid antagonist naloxone has very low affinity.[5]

-

Potential Sigma Receptor Involvement: Some studies suggest a functional interaction with sigma receptors, as the effects of SP(1-7) can be modulated by sigma receptor ligands.[3]

-

No Interaction with MRGPRX2: Substance P(1-7) does not activate the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Experimental Protocols

The characterization of SP(1-7) binding sites has been predominantly achieved through radioligand binding assays. Below is a detailed methodology synthesized from published studies.[2][5]

Radioligand Binding Assay for [³H]Substance P(1-7)

Objective: To determine the affinity and density of SP(1-7) binding sites in a given tissue preparation.

Materials:

-

Radioligand: [³H]Substance P(1-7) (specific activity ~27.9 Ci/mmol)

-

Tissue: Fresh or frozen rodent brain or spinal cord

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA, 2 µg/ml chymostatin, 4 µg/ml leupeptin, and 4 µg/ml phosphoramidon.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

-

Unlabeled Ligand: Substance P(1-7) for determining non-specific binding.

-

Equipment:

-

Teflon-glass homogenizer

-

Refrigerated centrifuge

-

Incubation tubes (polypropylene)

-

Filtration apparatus (e.g., Brandel cell harvester)

-

Glass fiber filters (presoaked in 0.1% polyethyleneimine)

-

Scintillation counter and vials

-

Scintillation cocktail

-

Methodology:

-

Membrane Preparation:

-

Dissect the desired tissue (e.g., rat spinal cord) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.

-

Repeat the centrifugation and resuspension step.

-

The final pellet is resuspended in Assay Buffer to a protein concentration of approximately 0.4-0.6 mg/ml. Protein concentration is determined using a standard method (e.g., Lowry assay).

-

-

Binding Assay:

-

Set up incubation tubes for total binding, non-specific binding, and competition assays.

-

For total binding, add a known concentration of [³H]SP(1-7) (e.g., 0.5-5 nM) to the Assay Buffer.

-

For non-specific binding, add the same concentration of [³H]SP(1-7) along with a high concentration of unlabeled SP(1-7) (e.g., 10 µM).

-

For competition assays, add a fixed concentration of [³H]SP(1-7) and varying concentrations of the competitor ligand.

-

Initiate the binding reaction by adding the membrane preparation (e.g., 50 µl) to the tubes. The final incubation volume is typically 0.5-1.0 ml.

-

Incubate the tubes at room temperature (e.g., 25°C) for 60 minutes.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold Wash Buffer (e.g., 3 x 3 ml) to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [³H]SP(1-7) and analyze using Scatchard analysis to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and analyze using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for Radioligand Binding Assay

Proposed Signaling Pathway for Substance P(1-7)

The specific intracellular signaling cascade activated by the binding of SP(1-7) to its unique receptor is not yet fully elucidated. Unlike the well-characterized Gq/11-PLC-IP3/DAG pathway of the NK-1 receptor for Substance P, the downstream effectors for the SP(1-7) receptor remain an active area of research. Functional studies have shown that SP(1-7) can modulate neuronal activity and has antinociceptive effects, suggesting a signaling pathway that ultimately leads to changes in neuronal excitability. The involvement of opioid and sigma receptors in its mechanism of action further suggests a complex signaling interplay.

The following diagram illustrates the current understanding and the existing knowledge gap in the SP(1-7) signaling pathway.

Conclusion

Substance P(1-7) interacts with high affinity to specific binding sites in the central nervous system that are pharmacologically distinct from the classical tachykinin receptors. The presence of both high and low-affinity sites in the spinal cord suggests a complex regulatory role for this peptide. While the precise identity of the SP(1-7) receptor and its downstream signaling pathways are not fully characterized, the available data strongly support the existence of a novel receptor system. Further research into this area is warranted to fully understand the physiological and pathological significance of SP(1-7) and to exploit its therapeutic potential.

References

- 1. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. diva-portal.org [diva-portal.org]

- 4. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

The Enigmatic Mechanisms of N-Terminal Substance P Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a key mediator of pain transmission, inflammation, and various neurological processes through its high-affinity interaction with the neurokinin-1 (NK-1) receptor. However, the biological activity of SP is not solely dictated by the full-length peptide. Enzymatic cleavage of SP in vivo yields a variety of N-terminal fragments, most notably SP(1-7), which exhibit a distinct and often contrasting pharmacological profile. This technical guide provides an in-depth exploration of the mechanism of action of N-terminal Substance P fragments, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. Emerging evidence reveals that these fragments exert their effects not through direct NK-1 receptor agonism, but via a multifaceted interplay with other receptor systems and indirect modulation of NK-1 receptor function, presenting novel avenues for therapeutic intervention.

Introduction

Substance P (SP), with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, has long been recognized for its role as a primary neurotransmitter in nociceptive pathways and a potent mediator of neurogenic inflammation.[1] Its actions are predominantly mediated through the G protein-coupled neurokinin-1 (NK-1) receptor.[2] While the C-terminal region of SP is crucial for high-affinity binding and activation of the NK-1 receptor, the N-terminal fragments, generated through endogenous metabolic pathways, display unique biological activities that are often independent of or even antagonistic to the effects of the parent peptide.[3][4] This guide delves into the intricate mechanisms of action of these N-terminal fragments, with a particular focus on Substance P(1-7).

Quantitative Analysis of Receptor Interactions

The pharmacological activity of N-terminal SP fragments is characterized by a complex receptor interaction profile. Unlike full-length SP, these fragments exhibit negligible direct binding affinity for the NK-1 receptor. Instead, their biological effects are increasingly attributed to interactions with other receptor systems, including opioid and sigma receptors, as well as a putative, yet-to-be-cloned, SP(1-7) specific binding site.

Table 1: Binding Affinities (Ki/Kd) of Substance P and N-Terminal Fragments at Various Receptors

| Ligand | Receptor | Species | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference(s) |

| Substance P | NK-1 | Human | HEK293 Cells | - | 0.5 | [5] |

| Substance P | Putative SP(1-7) Site | Mouse | Brain Membranes | 28 | - | [2] |

| Substance P(1-7) | NK-1 | Human | HEK-NK1R Cells | >10,000 | - | [6] |

| Substance P(1-7) | Putative SP(1-7) Site | Mouse | Brain Membranes | 2.6 | 2.5 | [2] |

| Substance P(1-7) | μ-Opioid | - | - | >10,000 | - | [2] |

| Substance P(1-9) | NK-1 | Human | HEK-NK1R Cells | >10,000 | - | [6] |

| Endomorphin-2 | Putative SP(1-7) Site | - | - | ~26 | - | [2] |

Table 2: Functional Potencies (EC50) of Substance P and N-Terminal Fragments

| Ligand | Assay | Cell Line | EC50 (nM) | Reference(s) |

| Substance P | Calcium Mobilization (NK-1) | HEK-NK1R Cells | 0.4 | [6] |

| Substance P | Calcium Mobilization (MRGPRX2) | LAD2 Mast Cells | 1,800 | [6] |

| Substance P | Degranulation (MRGPRX2) | LAD2 Mast Cells | 5,900 | [6] |

| Substance P(1-9) | Calcium Mobilization (MRGPRX2) | LAD2 Mast Cells | ~18,000 | [6] |

| Substance P(1-9) | Degranulation (MRGPRX2) | LAD2 Mast Cells | ~59,000 | [6] |

| Substance P(1-7) | Calcium Mobilization (NK-1) | HEK-NK1R Cells | No significant activation | [6] |

| Substance P(1-7) | Calcium Mobilization (MRGPRX2) | LAD2 Mast Cells | No significant activation | [6] |

Signaling Pathways of N-Terminal Substance P Fragments

The signaling mechanisms of N-terminal SP fragments are multifaceted and diverge significantly from the classical NK-1 receptor pathway activated by full-length SP. While SP activates Gq and Gs proteins leading to downstream signaling cascades, N-terminal fragments appear to initiate their effects through alternative pathways.[4]

Indirect Modulation of the NK-1 Receptor

A key mechanism of action for N-terminal SP fragments, such as SP(1-7), is the indirect modulation of the NK-1 receptor. Despite their inability to directly bind to the receptor, these fragments have been shown to induce NK-1 receptor internalization.[7] This suggests a novel mechanism of receptor regulation that does not require direct ligand-receptor interaction at the orthosteric binding site.

References

- 1. researchgate.net [researchgate.net]

- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]

- 6. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional integration of protein A binding ability to antibody fragments for convenient and tag-free purification - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Substance P(1-7) in the Central Nervous System: A Technical Guide

Abstract Substance P(1-7) (SP(1-7)), the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), is a major, bioactive metabolite with a distinct and significant role in the central nervous system (CNS).[1][2] Far from being an inactive degradation product, SP(1-7) functions as a potent neuromodulator, often exerting effects that are opposite to those of its parent peptide.[1][3] It interacts with specific binding sites, distinct from the classical neurokinin receptors, to modulate key neurotransmitter systems, including the dopaminergic and glutamatergic pathways.[3][4] Functionally, SP(1-7) demonstrates significant antinociceptive properties, influences opioid tolerance and withdrawal, and participates in learning and memory processes.[2][4][5] This guide provides an in-depth technical overview of the pharmacology, neuromodulatory functions, and behavioral effects of SP(1-7) in the CNS, consolidating key experimental findings and methodologies for researchers and drug development professionals.

Receptor Binding and Pharmacology

Substance P(1-7) exerts its effects through a unique pharmacological profile, binding to specific sites in the CNS that are separate from the well-characterized neurokinin (NK) receptors where the full-length Substance P acts.[3][4]

Specific Binding Sites

Research has demonstrated that SP(1-7) interacts with a population of high-affinity binding sites in the brain and spinal cord that are not recognized by agonists for NK-1, NK-2, or NK-3 receptors.[3] This indicates the existence of a putative SP(1-7) receptor, although it has not yet been cloned.[4] The binding is reversible and saturable.[3] In the mouse brain, Scatchard analysis reveals a single population of non-interacting sites, whereas the spinal cord exhibits two distinct populations of binding sites with different affinities and capacities.[3][6]

Quantitative Binding Data

The affinity (Kd) and capacity (Bmax) of tritiated SP(1-7) binding have been characterized in mouse CNS tissues, as summarized below.

| CNS Region | Binding Site Population | Dissociation Constant (Kd) | Binding Capacity (Bmax) | Reference |

| Brain | Single Site | 2.5 nM | 29.2 fmol/mg protein | [3][6] |

| Spinal Cord | High-Affinity Site | 0.03 nM | 0.87 fmol/mg protein | [3] |

| Spinal Cord | Lower-Affinity Site | 5.4 nM | 19.6 fmol/mg protein | [3] |

Experimental Protocol: Radioligand Binding Assay

A standard methodology for characterizing SP(1-7) binding sites involves a competitive radioligand binding assay.

References

- 1. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes | Journal of Neuroscience [jneurosci.org]

- 4. diva-portal.org [diva-portal.org]

- 5. scielo.br [scielo.br]

- 6. jneurosci.org [jneurosci.org]

The Dichotomous Role of Substance P and its N-Terminal Fragment, SP(1-7), in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation, a localized inflammatory response initiated by the release of neuropeptides from sensory nerve endings, is a critical process in various physiological and pathological conditions. Substance P (SP), an undecapeptide of the tachykinin family, is a key mediator of this phenomenon, exerting potent pro-inflammatory effects through its interaction with the neurokinin-1 receptor (NK-1R). However, the biological activity of SP is not solely confined to the full-length peptide. Its primary metabolite, the N-terminal heptapeptide (B1575542) fragment Substance P(1-7) (SP(1-7)), exhibits a distinct and often opposing biological profile. This technical guide provides an in-depth exploration of the involvement of SP(1-7) in neurogenic inflammation, contrasting its actions with those of its parent molecule. We will delve into their divergent signaling pathways, present quantitative data on their receptor interactions and biological effects, and detail the experimental protocols used to elucidate their functions. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the nuanced roles of SP and SP(1-7), highlighting the potential of targeting these pathways for therapeutic intervention in inflammatory disorders.

Introduction to Neurogenic Inflammation and the Substance P System

Neurogenic inflammation is characterized by vasodilation, increased vascular permeability leading to plasma extravasation, and the recruitment and activation of immune cells. This process is triggered by the activation of sensory neurons, which release a cocktail of neuropeptides, most notably Substance P and calcitonin gene-related peptide (CGRP). SP, an 11-amino acid peptide, is a potent pro-inflammatory agent. Upon its release, SP binds with high affinity to the NK-1R, a G-protein coupled receptor (GPCR) expressed on a variety of cells including endothelial cells, mast cells, and immune cells. This interaction initiates a cascade of intracellular events that drive the cardinal signs of inflammation.

The metabolic processing of SP in vivo leads to the generation of several fragments, with the N-terminal heptapeptide SP(1-7) being a major product. Initially thought to be an inactive metabolite, a growing body of evidence now indicates that SP(1-7) possesses its own distinct biological activities, often counter-regulatory to those of SP. Notably, SP(1-7) has been shown to have anti-nociceptive effects, in stark contrast to the pro-nociceptive role of SP. This guide will focus on dissecting the involvement of SP(1-7) in neurogenic inflammation, providing a detailed comparison with SP to illuminate the functional significance of this metabolic cleavage.

Divergent Signaling Pathways of Substance P and Substance P(1-7)

The distinct biological effects of SP and SP(1-7) stem from their interaction with different receptors and the subsequent activation of unique intracellular signaling cascades.

Substance P Signaling via the NK-1 Receptor

Substance P exerts its pro-inflammatory effects primarily through the NK-1R. The binding of SP to NK-1R activates G-proteins, predominantly Gq/11 and Gs, leading to the activation of two main signaling pathways:

-

Phospholipase C (PLC) Pathway: Activation of Gq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for mast cell degranulation, increased vascular permeability, and the expression of pro-inflammatory cytokines.

-

Adenylate Cyclase (AC) Pathway: Gs activation stimulates AC, leading to an increase in intracellular cyclic AMP (cAMP). While the PLC pathway is considered the primary driver of SP's inflammatory effects, the cAMP pathway can also contribute to the modulation of immune cell function.

Substance P(1-7) Signaling

In contrast to SP, SP(1-7) does not bind to NK-1R. Instead, it interacts with a distinct, as-yet-unidentified specific binding site. The downstream signaling cascade following the activation of this putative receptor is not fully elucidated but is known to be different from that of NK-1R. Some studies suggest the involvement of naloxone-sensitive sigma receptors in the anti-nociceptive effects of SP(1-7). It is hypothesized that the binding of SP(1-7) to its receptor may lead to the modulation of other signaling pathways, potentially inhibiting pro-inflammatory cascades. The lack of activation of the classical NK-1R pathway explains the absence of direct pro-inflammatory effects such as mast cell degranulation and increased vascular permeability.

Quantitative Data on Receptor Binding and Biological Activity

The differential effects of SP and SP(1-7) are underscored by their distinct receptor binding affinities and potencies in various biological assays.

Table 1: Receptor Binding Affinities of Substance P and Substance P(1-7)

| Ligand | Receptor/Binding Site | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| 125I-BH-SP | NK-1 Receptor | Dispersed rat parotid cells | 4 | 49 ± 17 | |

| 3H-SP(1-7) | SP(1-7) Binding Site | Mouse brain | 2.5 | 29.2 | |

| 3H-SP(1-7) | SP(1-7) Binding Site (high affinity) | Mouse spinal cord | 0.03 | 0.87 | |

| 3H-SP(1-7) | SP(1-7) Binding Site (low affinity) | Mouse spinal cord | 5.4 | 19.6 | |

| 3H-SP(1-7) | SP(1-7) Binding Site | Rat brain | 4.4 | - | |

| 3H-SP(1-7) | SP(1-7) Binding Site (high affinity) | Rat spinal cord | 0.5 | - |

Table 2: Comparative Biological Activities of Substance P and Substance P(1-7)

| Biological Effect | Substance P | Substance P(1-7) | Comments | Reference |

| Neurogenic Plasma Extravasation | Potent inducer | Ineffective | SP's effect is mediated by NK-1R. | |

| Mast Cell Degranulation | Induces | Ineffective | SP acts via NK-1R and MRGPRX2 on mast cells. SP(1-7) does not activate MRGPRX2. | |

| Nociception | Pro-nociceptive | Anti-nociceptive | SP transmits pain signals, while SP(1-7) alleviates pain. | |

| Cancer Cell Proliferation (MDA-MB-231) | Proliferative | Cytotoxic at high doses | Opposite effects on cell viability. | |

| VEGF Release (MDA-MB-231) | Increases | Increases | Both peptides can induce the release of this pro-angiogenic factor. | |

| Thrombospondin-1 Release (MDA-MB-231) | Decreases | Increases at high doses | Opposing effects on this anti-angiogenic factor. |

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for key experiments used to investigate the roles of SP and SP(1-7) in neurogenic inflammation.

In Vivo Model: Capsaicin-Induced Plasma Extravasation (Evans Blue Assay)

This model is used to quantify vascular permeability in response to a neurogenic inflammatory stimulus.

Objective: To measure the extent of plasma protein leakage into tissues following the administration of capsaicin, SP, or SP(1-7).

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Capsaicin solution (e.g., 1 mg/mL in 10% ethanol, 10% Tween 80, and 80% saline)

-

Substance P and Substance P(1-7) solutions in sterile saline

-

Evans Blue dye (e.g., 50 mg/mL in sterile saline)

-

Anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.)

-

Spectrophotometer

Procedure:

-

Anesthetize the rats with pentobarbital.

-

Inject Evans Blue dye intravenously via the tail vein. The dye binds to serum albumin.

-

After a short circulation period (e.g., 5 minutes), inject the test substance (capsaicin, SP, SP(1-7), or vehicle) intradermally into the dorsal skin or another tissue of interest.

-

After a defined period (e.g., 30 minutes), euthanize the animal and dissect the tissue at the injection site.

-

Dry the tissue samples (e.g., at 56°C for 48 hours) and record the dry weight.

-

Extract the Evans Blue dye from the tissue by incubating in formamide (e.g., 8 mL per 1 g of dry tissue) at 56°C for 48 hours.

-

Centrifuge the samples to pellet any debris.

-

Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Quantify the amount of extravasated dye using a standard curve of known Evans Blue concentrations. Results are typically expressed as ng of Evans Blue per mg of dry tissue.

In Vitro Model: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to its receptor.

Objective: To characterize the binding of 3H-SP(1-7) to its specific binding sites in neuronal tissues.

Materials:

-

Mouse or rat brain and spinal cord tissue

-

3H-SP(1-7) (radioligand)

-

Unlabeled SP(1-7) and other competing ligands

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Homogenizer

-

Centrifuge

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands and interfering substances.

-

Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of 3H-SP(1-7) and varying concentrations of unlabeled SP(1-7) (for competition binding) or varying concentrations of 3H-SP(1-7) alone (for saturation binding).

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand, while the free radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Binding: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the concentration of 3H-SP(1-7). Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

Competition Binding: Plot the percentage of specific binding against the concentration of the competing unlabeled ligand. Analyze the data to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be calculated.

-

Concluding Remarks and Future Directions

The evidence presented in this technical guide clearly demonstrates that Substance P and its N-terminal fragment, SP(1-7), play dichotomous roles in the context of neurogenic inflammation. While SP is a potent initiator of the inflammatory cascade through the NK-1R, SP(1-7) is largely inactive in this regard and may even possess anti-inflammatory and anti-nociceptive properties mediated by a distinct receptor system.

This functional divergence has significant implications for drug development. The therapeutic potential of NK-1R antagonists in a range of inflammatory conditions has been extensively explored. However, the discovery of the distinct biological activities of SP(1-7) opens up new avenues for therapeutic intervention. The development of stable, potent agonists for the SP(1-7) receptor could offer a novel strategy for the treatment of chronic pain and inflammatory disorders, potentially with a more favorable side-effect profile than traditional anti-inflammatory drugs.

Future research should focus on several key areas:

-

Identification and Characterization of the SP(1-7) Receptor: The definitive identification and cloning of the SP(1-7) receptor is a critical next step. This will enable a more detailed understanding of its signaling pathways and facilitate the development of selective ligands.

-

In Vivo Studies of SP(1-7) in Inflammatory Models: Further in vivo studies are needed to comprehensively evaluate the anti-inflammatory potential of SP(1-7) in various models of neurogenic and other types of inflammation.

-

Development of SP(1-7) Receptor Agonists: The design and synthesis of potent and selective agonists for the SP(1-7) receptor will be crucial for translating these basic research findings into clinically viable therapeutics.

A deeper understanding of the interplay between SP and its metabolites will undoubtedly pave the way for more targeted and effective treatments for a wide range of inflammatory and pain-related pathologies.

Whitepaper: The Anti-Nociceptive Properties of Substance P(1-7)

Executive Summary

Substance P (SP), an undecapeptide of the tachykinin family, is a well-established pro-nociceptive neurotransmitter, mediating pain transmission and neurogenic inflammation primarily through the neurokinin-1 (NK1) receptor.[1][2] However, its major N-terminal metabolite, the heptapeptide (B1575542) Substance P(1-7) [SP(1-7)], exhibits paradoxical anti-nociceptive and anti-hyperalgesic properties.[3][4] This document provides a comprehensive technical overview of the anti-nociceptive effects of SP(1-7), detailing the quantitative in vivo data, experimental methodologies, and current understanding of its mechanism of action. The distinct signaling pathway of SP(1-7), separate from the classical SP/NK1 axis, presents a novel and compelling target for the development of a new class of analgesics, particularly for chronic and neuropathic pain states.[3][4]

The Metabolic Origin of Substance P(1-7)

Substance P is physiologically inactivated by membrane-bound proteases.[2][5] A key enzyme in this process is Neprilysin, also known as neutral endopeptidase 24.11.[2][5][6] Neprilysin cleaves SP, yielding several fragments, with SP(1-7) being a major product found concentrated in the dorsal horn of the spinal cord.[5] This metabolic conversion is not merely an inactivation step but a critical bioactivation, transforming the pro-nociceptive SP into an anti-nociceptive metabolite.[5][7] The inhibition of neprilysin can lead to an increase in SP levels, exacerbating inflammatory injuries.[6]

Caption: Metabolic conversion of Substance P to its anti-nociceptive fragment SP(1-7).

Quantitative Analysis of Anti-Nociceptive Effects

The analgesic properties of SP(1-7) have been quantified in various preclinical models of nociception. Intrathecal (i.t.) administration is the most studied route, directly targeting the spinal cord where SP(1-7) is endogenously produced.

Acute Thermal Nociception: Tail-Flick Test

The tail-flick test assesses the spinal reflex to a thermal stimulus. Intrathecal SP(1-7) produces a dose-dependent increase in tail-flick latency, indicating a potent anti-nociceptive effect.

Table 1: Effects of Intrathecal SP(1-7) and Analogs in the Mouse Tail-Flick Test

| Compound | Dose Range (i.t.) | Peak Effect Time | Key Finding | Citation(s) |

|---|---|---|---|---|

| Substance P(1-7) | 1.0 - 4.0 pmol | 5 min post-injection | Dose-dependent increase in tail-flick latency from ~5.7s to ~11.5s. | [5] |

| Substance P(1-7) amide | Not specified, but > SP(1-7) | Not specified | Higher potency and more pronounced effect in diabetic vs. non-diabetic mice. | [8][9] |

| ESP7 (EM-2/SP Chimera) | 0.05 - 1.0 µg | 15 - 90 min | Produced a modest (20-40% MPE) but long-lasting analgesic response. |[10] |

Neuropathic and Inflammatory Pain Models

SP(1-7) and its more stable amide analog demonstrate significant efficacy in models of persistent pain, which are often refractory to traditional analgesics.

Table 2: Efficacy of SP(1-7) and Analogs in Persistent Pain Models

| Pain Model | Compound | Administration | Key Anti-Nociceptive Outcome | Citation(s) |

|---|---|---|---|---|

| Acetic Acid Writhing | Substance P(1-7) | Intrathecal | Inhibited writhing behavior. Effect blocked by D-SP(1-7). | [11] |

| Formalin Test | Substance P(1-7) | Intrathecal | No acute effect in Phase 1; increased responses 24h later. | [11][12] |

| Diabetic Neuropathy | Substance P(1-7) | Intrathecal | Induced anti-hyperalgesia in diabetic mice. | [3][9] |

| Diabetic Neuropathy | Substance P(1-7) amide | Intrathecal | Potent anti-nociceptive effect, reversed by naloxone. | [8][9] |

| Spared Nerve Injury (SNI) | Substance P(1-7) amide | Intraperitoneal | Produced a powerful anti-allodynic effect. | [13] |

| SP-Induced Nociception | Angiotensin (1-7) | Intrathecal | Dose-dependently attenuated nociceptive behaviors (scratching, biting, licking). |[14][15] |

Mechanism of Action and Signaling Pathways

The anti-nociceptive action of SP(1-7) is mediated through a distinct signaling pathway that contrasts sharply with that of its parent peptide, SP.

Receptor Systems

SP(1-7) does not bind to NK1 receptors.[5] It is proposed to act through a specific, yet-to-be-fully-identified binding site or receptor.[3][4] Evidence suggests a complex interaction with opioid and sigma receptor systems:

-

Opioid System: The anti-nociceptive effects of SP(1-7) and its amide analog are consistently reversed by the non-selective opioid antagonist naloxone.[3][8][9] However, selective antagonists for μ, δ, or κ-opioid receptors fail to block this effect, suggesting an atypical opioid interaction or modulation of endogenous opioid release.[3][8][9]

-

Sigma (σ₁) Receptors: The anti-nociceptive effect of SP(1-7) amide is partially reversed by the σ₁ receptor agonist (+)-pentazocine, implicating the sigma receptor system in its mechanism.[8][9]

-

Mas-related G protein-coupled Receptors (Mrgprs): While SP can activate some Mrgprs to induce itch, studies suggest that the anti-nociceptive effects of SP(1-7) are unlikely to be mediated by MRGPRX2 agonism.[16][17] However, Angiotensin(1-7), which attenuates SP-induced nociception, acts via the Mas receptor and MrgD, suggesting a potential interplay within this receptor family.[14][18][19][20]

Caption: Proposed signaling pathways for SP(1-7) versus Substance P.

Structure-Activity Relationship

The biological activity of SP(1-7) is highly dependent on its structure:

-

N-Terminus: An intact Arginine at position 1 (Arg¹) is fundamental for retaining a potent in vivo anti-allodynic effect.[13]

-

C-Terminus: Amidation of the C-terminus (SP(1-7) amide) significantly increases binding affinity and anti-nociceptive potency compared to the native peptide.[8][13]

-

Truncation: N-terminal truncation indicates that a minimum of five amino acids is necessary to retain biological effect.[3]

Detailed Experimental Protocols

Reproducibility in nociceptive research relies on standardized protocols. The following are synthesized methodologies for key assays used in the evaluation of SP(1-7).

Intrathecal (i.t.) Injection in Mice

Intrathecal injections are performed on conscious mice to deliver substances directly to the spinal cord. The injection is made between the L5 and L6 vertebrae, and a characteristic flick of the tail confirms the successful puncture of the dura mater.[15]

Tail-Flick Test

This test measures the latency of a mouse to withdraw its tail from a noxious radiant heat source.

-

Apparatus: A device with a high-intensity light beam focused on the ventral surface of the tail.

-

Procedure: Mice are gently restrained, and their tails are exposed to the heat source. The time taken to flick the tail away is recorded automatically.

-

Parameters: The light intensity is calibrated to produce a baseline latency of 5-6 seconds.[5] A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.[5]

-

Measurement: Latency is measured before and at various time points after i.t. drug administration.[5]

Hot Plate Test

This assay assesses a more complex, supraspinally-integrated response to a constant thermal stimulus.

-

Apparatus: A temperature-controlled metal plate enclosed by a clear cylinder.[21][22]

-

Procedure: Mice are placed on the heated surface (e.g., 55.5°C).[21]

-

Endpoints: The latency to the first sign of nociception, such as hindpaw licking, shaking, or jumping, is recorded.[21][22]

-

Parameters: A cut-off time (e.g., 30 seconds) is used to avoid injury.[22]

Formalin Test

This model assesses responses to a persistent chemical nociceptive stimulus, creating a biphasic response.

-

Procedure: A dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of a hindpaw.

-

Observation: Nociceptive behaviors (licking, biting, and shaking of the injected paw) are observed and timed.

-

Phases: The response is quantified in two distinct periods: Phase 1 (acute pain, 0-5 minutes post-injection) and Phase 2 (inflammatory pain, 15-30 minutes post-injection).[15][23]

References

- 1. pnas.org [pnas.org]

- 2. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 3. diva-portal.org [diva-portal.org]

- 4. From the Anti-Nociceptive Substance P Metabolite Substance P (1-7) to Small Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. mdpi.com [mdpi.com]

- 7. Intrathecal substance P augments morphine-induced antinociception: possible relevance in the production of substance P N-terminal fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of substance P1-7 amide on nociceptive threshold in diabetic mice [diva-portal.org]

- 10. pnas.org [pnas.org]

- 11. An antagonist of substance P N-terminal fragments, D-substance P(1-7), reveals that both nociceptive and antinociceptive effects are induced by substance P N-terminal activity during noxious chemical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Importance of N- and C-terminal residues of substance P 1-7 for alleviating allodynia in mice after peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. genscript.com [genscript.com]

- 18. scbt.com [scbt.com]

- 19. An Overview of Alamadine/MrgD signaling and its role in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. uniprot.org [uniprot.org]

- 21. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Intracellular messengers contributing to persistent nociception and hyperalgesia induced by L-glutamate and substance P in the rat formalin pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

Substance P(1-7): A Modulator of Synaptic Transmission and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction